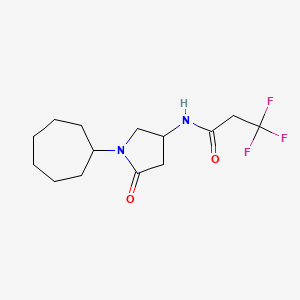
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and GABA aminotransferase is responsible for the breakdown of GABA. Inhibition of this enzyme leads to increased levels of GABA in the brain, which has been shown to have therapeutic potential in a variety of neurological disorders.
Mécanisme D'action
CPP-115 works by inhibiting N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide aminotransferase, which is responsible for the breakdown of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide in the brain, which can have a variety of effects on neuronal activity. N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide is the primary inhibitory neurotransmitter in the brain, and increased levels of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide can lead to decreased neuronal excitability and reduced seizure activity.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide levels in the brain and to reduce seizure activity in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents and to attenuate the reinforcing effects of cocaine and nicotine. In addition, CPP-115 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPP-115 is its potency and selectivity for N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide aminotransferase inhibition. This allows for more precise targeting of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamideergic pathways in the brain, which can lead to more specific and effective therapeutic interventions. However, one limitation of CPP-115 is its potential for off-target effects, as inhibition of other enzymes or pathways could lead to unwanted side effects.
Orientations Futures
There are several potential future directions for research on CPP-115. One area of interest is in the development of more selective and potent N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide aminotransferase inhibitors, which could lead to even more specific and effective therapeutic interventions. Another area of interest is in the development of CPP-115 analogs with improved pharmacokinetic properties, such as increased brain penetration or reduced toxicity. Finally, there is potential for the use of CPP-115 in combination with other drugs or therapies to enhance its therapeutic effects or reduce potential side effects.
Méthodes De Synthèse
CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1-cycloheptyl-3-pyrrolidinone with ethyl trifluoroacetate to form the corresponding ester. This is followed by a reduction step to form the alcohol, which is then converted to the final amide product using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has been shown to increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents and to attenuate the reinforcing effects of cocaine and nicotine.
Propriétés
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3,3,3-trifluoropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N2O2/c15-14(16,17)8-12(20)18-10-7-13(21)19(9-10)11-5-3-1-2-4-6-11/h10-11H,1-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCDUZJRCGRVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3,3,3-trifluoropropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6046388.png)
![2-[(4-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6046406.png)
![4-hydroxy-6-methyl-3-[2-(3-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B6046421.png)
![2-({2-[2-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol](/img/structure/B6046434.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6046441.png)
![6-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6046448.png)
![N-[3-(4-bromo-2-chlorophenoxy)propyl]-1,2-ethanediamine oxalate](/img/structure/B6046457.png)
![5-(3-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6046470.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B6046475.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6046476.png)
![2-(2,4-dichlorophenoxy)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B6046483.png)
![N~2~-(3-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6046493.png)
![5-methyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-thiophenecarbohydrazide](/img/structure/B6046501.png)
![ethyl (4-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}-3-morpholinyl)acetate](/img/structure/B6046502.png)